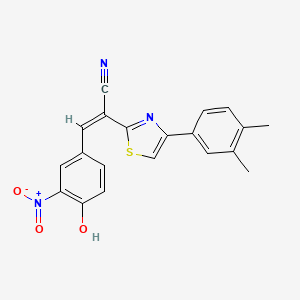

2-(2,5-Dimethoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

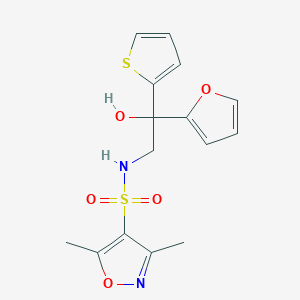

The compound “2-(2,5-Dimethoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid” is a complex organic molecule. It contains a quinoline ring which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It also contains a carboxylic acid functional group (-COOH), and a phenyl ring substituted with two methoxy groups (-OCH3) at the 2nd and 5th positions .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact method would depend on the specific reactions used and the order in which the functional groups are introduced. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (quinoline and phenyl) would contribute to the compound’s stability. The electron-donating methoxy groups might influence the compound’s reactivity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The carboxylic acid group could undergo reactions typical for this functional group, such as esterification or amide formation. The methoxy groups might be susceptible to demethylation under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors that might influence these properties include the compound’s polarity, its molecular weight, and the presence of functional groups. For example, the carboxylic acid group is polar and can form hydrogen bonds, which could influence the compound’s solubility .Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives interact with their targets in a way that leads to a variety of biological activities . The specific interactions and resulting changes would depend on the particular target and the context within the biological system.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological context.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 2-(2,5-Dimethoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid in laboratory experiments is its ability to modulate the activity of various enzymes, receptors, and transporters. This makes it a useful tool for studying the effects of various compounds on biological processes. In addition, this compound is relatively easy to synthesize and is relatively inexpensive. The main limitation of using this compound in laboratory experiments is its relatively low solubility in water, which can make it difficult to work with.

Direcciones Futuras

The potential applications of 2-(2,5-Dimethoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid are vast and varied. The current research suggests that further studies should be conducted to explore the potential of this compound as an anti-inflammatory, an antioxidant, and a neuroprotective agent. In addition, further research should be conducted to explore the potential of this compound to modulate the activity of various enzymes, receptors, and transporters. Finally, further research should be conducted to explore the potential of this compound to modulate neurotransmitter levels, cell proliferation, and cell death.

Métodos De Síntesis

2-(2,5-Dimethoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid can be synthesized through a variety of methods, including the reaction of 2,5-dimethoxyphenylacetic acid (DMPA) with dimethyl quinoline-4-carboxylic acid (this compound) in the presence of a base, such as sodium hydroxide (NaOH). The reaction is typically carried out at a temperature of 120°C and a pressure of 50 psi. The reaction is complete after a few hours, and the resulting product is a white solid.

Aplicaciones Científicas De Investigación

2-(2,5-Dimethoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid has been used in a variety of scientific research applications. It has been found to interact with various cellular components, including enzymes, receptors and transporters, and has been used for its ability to modulate biological processes. This compound has been studied for its potential to act as an anti-inflammatory, an antioxidant and a neuroprotective agent. In addition, this compound has been studied for its ability to modulate the activity of some enzymes, such as tyrosine hydroxylase, monoamine oxidase and cytochrome P450.

Safety and Hazards

Propiedades

IUPAC Name |

2-(2,5-dimethoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-11-5-7-14-15(20(22)23)10-17(21-19(14)12(11)2)16-9-13(24-3)6-8-18(16)25-4/h5-10H,1-4H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHPJDFMEXUAOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=C(C=CC(=C3)OC)OC)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-3-[2-oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2616657.png)

![2-(4-ethoxyphenyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2616660.png)

![[2-(2-Chloroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2616661.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-methylsulfanylbenzamide](/img/structure/B2616662.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-hydroxyethyl)oxamide](/img/structure/B2616664.png)

![3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide](/img/no-structure.png)

![N-phenethyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2616670.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B2616673.png)

![2-{4-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethoxy]phenyl}quinoxaline](/img/structure/B2616674.png)